molecular formula C11H9NO B6254374 8-methylquinoline-2-carbaldehyde CAS No. 38462-77-0

8-methylquinoline-2-carbaldehyde

Cat. No.: B6254374
CAS No.: 38462-77-0
M. Wt: 171.2
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Description

8-Methylquinoline-2-carbaldehyde is a quinoline derivative featuring a methyl group at position 8 and an aldehyde functional group at position 2. Its molecular formula is C₁₁H₉NO, with a molecular weight of 171.19 g/mol (calculated based on structural analogs) . For instance, 8-hydroxyquinoline-2-carbaldehyde is synthesized via selenium dioxide (SeO₂)-mediated oxidation of 8-hydroxy-2-methylquinoline in dioxane/water . Similarly, this compound may be synthesized by oxidizing 8-methyl-2-methylquinoline under comparable conditions.

The aldehyde group at position 2 makes this compound a versatile intermediate for synthesizing pharmaceuticals, ligands, or coordination complexes. However, its biological activity remains understudied compared to analogs like 8-hydroxyquinoline-2-carbaldehyde, which is utilized in antimicrobial hybrids .

Properties

CAS No.

38462-77-0

Molecular Formula

C11H9NO

Molecular Weight

171.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methylquinoline-2-carbaldehyde typically involves the following steps:

    Starting Material: The process often begins with 8-methylquinoline.

    Formylation Reaction: The introduction of the aldehyde group at the 2-position can be achieved through a Vilsmeier-Haack reaction. This involves the reaction of 8-methylquinoline with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl).

    Reaction Conditions: The reaction is usually carried out under reflux conditions, followed by neutralization and extraction to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 8-Methylquinoline-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO) or chromium trioxide (CrO).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the quinoline ring, due to the electron-donating effect of the methyl group.

Common Reagents and Conditions:

    Oxidation: KMnO in acidic or neutral conditions.

    Reduction: NaBH in methanol or ethanol.

    Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.

Major Products:

    Oxidation: 8-methylquinoline-2-carboxylic acid.

    Reduction: 8-methylquinoline-2-methanol.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

8-Methylquinoline-2-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism by which 8-methylquinoline-2-carbaldehyde exerts its effects depends on its specific application:

    Biological Activity: In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.

    Electronic Properties: In material science, the compound’s electronic structure allows it to participate in charge transfer processes, making it useful in electronic devices.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key differences among quinoline-2-carbaldehyde derivatives arise from substituent type (methyl, hydroxy, chloro, methoxy) and position (C-6, C-7, C-8). Below is a comparative analysis:

Table 1: Structural and Physical Properties
Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key References
8-Methylquinoline-2-carbaldehyde 8-CH₃, 2-CHO 171.19 (calculated) Not reported -
8-Hydroxyquinoline-2-carbaldehyde 8-OH, 2-CHO 173.17 Not provided
2-Chloro-8-methylquinoline-3-carbaldehyde 8-CH₃, 3-CHO, 2-Cl 207.66 Not reported
6-Methylquinoline-2-carbaldehyde 6-CH₃, 2-CHO 171.19 96–99
8-Ethoxyquinoline-2-carbaldehyde 8-OCH₂CH₃, 2-CHO 201.22 Not reported
Key Observations:
  • Substituent Position: Moving the methyl group from C-6 to C-8 (as in 6-methyl vs. 8-methyl derivatives) alters steric and electronic effects. For example, 6-methylquinoline-2-carbaldehyde has a melting point of 96–99°C , whereas 8-methyl derivatives may exhibit different crystallinity due to packing variations.
  • Substituent Type: Hydrophobic groups (e.g., CH₃) enhance lipid solubility, while polar groups (e.g., OH, OCH₃) improve aqueous solubility.

Crystallographic and Stability Data

  • Chloro Derivatives: 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde crystallizes in a monoclinic system with a mirror plane symmetry, suggesting stable packing arrangements .
  • Methoxy Derivatives: 2-Chloro-8-methoxyquinoline-3-carbaldehyde exhibits a monoclinic P21/n space group with unit cell dimensions a = 14.4763 Å, b = 3.9246 Å, and c = 17.6295 Å . These structural details highlight the impact of substituents on molecular conformation.

Biological Activity

8-Methylquinoline-2-carbaldehyde is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

This compound features both a methyl group and an aldehyde functional group, which contribute to its unique reactivity and biological properties. The presence of these functional groups allows the compound to participate in various chemical reactions and enhances its potential as a versatile intermediate in organic synthesis.

PropertyValue
Molecular FormulaC₉H₇N₁O
Molecular Weight145.16 g/mol
StructureStructure

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Quinoline derivatives are known to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death. Additionally, studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspases and cell cycle arrest mechanisms .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. For instance, it has been tested against various bacteria and fungi, demonstrating effectiveness comparable to standard antibiotics.

Case Study: Antibacterial Activity

A study evaluated the antibacterial effects of synthesized derivatives of this compound against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 0.0625 mg/mL for some derivatives, indicating potent antibacterial activity .

Table: Antimicrobial Efficacy

PathogenMIC (mg/mL)Standard Drug MIC (mg/mL)
Staphylococcus aureus0.06250.125
Escherichia coli0.1250.250
Klebsiella pneumoniae0.2500.500

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. Its derivatives have shown promising antiproliferative effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies demonstrated that certain derivatives of this compound exhibited cytotoxic effects against HeLa cervical cancer cells, with IC50 values ranging from 1.4 nM to 32.13 μM . The mechanism involved the induction of apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-methylquinoline-2-carbaldehyde, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves oxidation of 8-hydroxy-2-methylquinoline using selenium dioxide (SeO₂) in a dioxane/water mixture under reflux conditions. Key parameters include temperature control (80–100°C), stoichiometric ratios (e.g., 1.2:1 SeO₂ to substrate), and post-reaction purification via silica gel chromatography to achieve ~67% yield . Alternative routes may involve Friedländer or Doebner-Miller syntheses, requiring acid catalysts (e.g., H₂SO₄) and controlled pH to minimize side products .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Characterization employs nuclear magnetic resonance (NMR) for functional group analysis (e.g., aldehyde proton at ~10 ppm in ¹H NMR) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Crystallographic validation using SHELX programs (e.g., SHELXL for refinement) ensures accurate bond-length and angle measurements, with R-factors <0.05 for high-resolution data .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields across different synthetic protocols?

  • Methodological Answer : Discrepancies in yields (e.g., 67% vs. lower yields in alternative methods) are analyzed via kinetic studies (monitoring reaction progress with TLC/GC-MS) and computational modeling (DFT for transition-state energy barriers). Solvent effects (e.g., ethanol vs. dichloromethane) and catalyst loading are systematically varied to identify rate-limiting steps .

Q. How does the aldehyde functional group influence reactivity in downstream applications?

  • Methodological Answer : The aldehyde group participates in nucleophilic additions (e.g., forming Schiff bases with amines) and serves as a precursor for heterocyclic ring expansions. Mechanistic studies using IR spectroscopy track carbonyl stretching frequencies (1700–1750 cm⁻¹) to assess electronic effects from methyl substitution at the 8-position .

Q. What crystallographic challenges arise in resolving the structure of this compound derivatives?

  • Methodological Answer : Twinning and low-resolution X-ray data are addressed via SHELXD for phase determination and SADABS for absorption correction. Monoclinic systems (space group P2₁/n) with unit cell parameters (a = 14.48 Å, β = 104.8°) require careful refinement of thermal displacement parameters to resolve disorder in the methyl and aldehyde moieties .

Q. How is this compound utilized in biological interaction studies?

  • Methodological Answer : The compound acts as a chelator for metal ions (e.g., Zn²⁺) in fluorescence-based sensors. Quantum yield improvements (from 0.004 to 0.70) are achieved by modifying the quinoline backbone with electron-donating groups, validated via UV-Vis titration and fluorescence lifetime measurements . Antimicrobial assays (MIC values) against S. aureus and E. coli involve broth microdilution methods .

Data Analysis and Optimization

Q. What statistical approaches are recommended for analyzing biological activity data?

  • Methodological Answer : Dose-response curves (logistic regression) and ANOVA are used to compare IC₅₀ values across derivatives. For high-throughput crystallography, pipelines integrate SHELXE for experimental phasing and publCIF for standardized data reporting .

Q. How are computational tools applied to predict the bioactivity of this compound analogs?

  • Methodological Answer : Molecular docking (AutoDock Vina) assesses binding affinities to target enzymes (e.g., bacterial DNA gyrase). QSAR models correlate substituent effects (Hammett σ values) with antimicrobial potency, validated via leave-one-out cross-validation .

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